molecular formula C7H7Br2N B1512933 2,5-Dibromo-3,4-dimethylpyridine CAS No. 125419-92-3

2,5-Dibromo-3,4-dimethylpyridine

Cat. No. B1512933
M. Wt: 264.94 g/mol
InChI Key: LBYPCTWUAQSMNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-Dibromo-3,4-dimethylpyridine involves the reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide . The best yield of the target compound is achieved by heating the reaction mixture in N,N-dimethylformamide at 120°C for 6 hours . This synthetic route provides a reliable method for obtaining the compound.

Scientific Research Applications

Synthesis and Chemical Properties

2,5-Dibromo-3,4-dimethylpyridine is involved in various synthesis processes and displays interesting chemical properties. A notable application is in the preparation of forensically relevant pyridines using Suzuki cross-coupling reactions. This method is significant for producing a range of 3,5-diarylsubstituted 2,4- and 2,6-dimethylpyridines, which hold high forensic importance (Błachut, Czarnocki, & Wojtasiewicz, 2006). Additionally, compounds like 2,6-dibromo-3,5-dimethylpyridine have been structurally characterized and exhibit interesting properties like aromatic face-to-face pi-stacking in solid state, which is significant in the study of crystallography and molecular interactions (Pugh, 2006).

Crystallography and Noncovalent Interactions

In crystallography, derivatives of 2,5-Dibromo-3,4-dimethylpyridine have been used to study nonclassical noncovalent interactions. These studies help in understanding the role of these interactions in controlling the structure of crystals. For example, the crystal structure of 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate is a case study in this field, elucidating the influence of aryl bromine and ionic metal bromide interactions (AlDamen & Haddad, 2011).

Bioactive Characteristics

Derivatives of 2,5-Dibromo-3,4-dimethylpyridine have also been explored for their bioactive characteristics. For instance, 3,5-bis(2,5-dimethylphenyl)pyridine, derived from 3,5-dibromopyridine, was synthesized and characterized for its biological activity. This compound's molecular structure, chemical shift values, and bioactivity against bacteria and fungus demonstrate the potential of such compounds in biological and pharmaceutical applications (Akram et al., 2020).

Spectroscopy and Ion Mobility

Furthermore, the study of dimethylpyridines, including derivatives of 2,5-Dibromo-3,4-dimethylpyridine, in ion mobility spectrometry has provided insights into their behavior in various environmental conditions. This research is crucial in understanding the chemical standards in ion mobility spectrometry and their applications in analytical chemistry (Eiceman, Nazarov, & Stone, 2003).

properties

IUPAC Name

2,5-dibromo-3,4-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-5(2)7(9)10-3-6(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYPCTWUAQSMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856517
Record name 2,5-Dibromo-3,4-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3,4-dimethylpyridine

CAS RN

125419-92-3
Record name 2,5-Dibromo-3,4-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Schäfer - 2011 - refubium.fu-berlin.de
AKAPs are a family of approximately 50 anchoring proteins which interact via specific domains with cAMP-dependent protein kinase A (PKA) and other signalling molecules. The …
Number of citations: 4 refubium.fu-berlin.de

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